molecular formula C9H6O3 B1599205 5-hydroxy-4H-chromen-4-one CAS No. 3952-69-0

5-hydroxy-4H-chromen-4-one

Cat. No.: B1599205
CAS No.: 3952-69-0
M. Wt: 162.14 g/mol
InChI Key: CJMXMDVAKVSKFI-UHFFFAOYSA-N
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Description

5-Hydroxy-4H-chromen-4-one is a heterocyclic compound belonging to the class of chromenones. It is characterized by a benzene ring fused to a dihydropyran ring with a hydroxyl group at the 5-position. This compound is known for its diverse biological activities and is a significant building block in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at the 6-position.

Common Reagents and Conditions:

    Oxidizing Agents: tert-Butyl hydroperoxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Tetrabutylammonium iodide, palladium on carbon.

Major Products:

    Oxidation: Formation of this compound quinone.

    Reduction: Formation of 5-hydroxy-4H-dihydrochromen-4-one.

    Substitution: Formation of various substituted chromenones depending on the electrophile used.

Biochemical Analysis

Biochemical Properties

5-Hydroxy-4H-chromen-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Scientific Research Applications

5-Hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chroman-4-one: Lacks the hydroxyl group at the 5-position but shares a similar core structure.

    Chromone: Differs by having a double bond between C-2 and C-3.

    Flavone: Contains a double bond between C-2 and C-3 and a hydroxyl group at the 3-position.

Uniqueness:

Biological Activity

5-Hydroxy-4H-chromen-4-one, also known as a chromone derivative, is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound possesses a chromone backbone characterized by a benzopyran structure. Its molecular formula is C9H6O3, and it features a hydroxyl group at the 5-position, which contributes to its biological activity. The structural representation is crucial for understanding the compound's interaction with biological targets.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis via caspase activation .
  • Case Studies : Research indicated that analogs of this compound effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells .
StudyCell LineIC50 (µM)Mechanism
Afifi et al. (2017)MCF-7 (Breast cancer)15Apoptosis induction
Halawa et al. (2017)HT-29 (Colon cancer)20Tubulin inhibition
Elnaggar et al. (2019)A549 (Lung cancer)10Caspase activation

2. Antimicrobial Activity

The antimicrobial effects of this compound have been documented against various pathogens:

  • Inhibition of Superoxide Anion Generation : A study reported over 80% inhibition of superoxide anion generation by human neutrophils when treated with this compound at a concentration of 50 µM .
  • Broad Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBacteriostatic64 µg/mL
Candida albicansAntifungal16 µg/mL

3. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in human neutrophils .
  • Research Findings : In vitro studies showed that the compound could effectively reduce inflammation markers in cellular models exposed to inflammatory stimuli.

Structure-Activity Relationship (SAR)

The biological activities of chromone derivatives are closely linked to their chemical structures. Modifications at specific positions on the chromone ring can enhance or diminish their efficacy:

  • Hydroxyl Substituents : Hydroxyl groups at positions 5 and 7 increase solubility and bioavailability, enhancing anticancer activity.
  • Substituted Analogues : Variations in substituents on the benzene ring have been shown to alter the potency against various targets, emphasizing the importance of SAR studies for drug development .

Properties

IUPAC Name

5-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMXMDVAKVSKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=O)C=COC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420482
Record name 5-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3952-69-0
Record name 5-Hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3952-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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